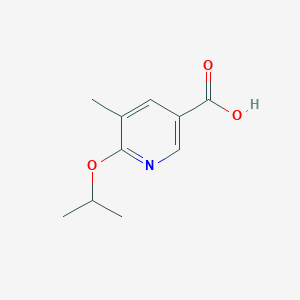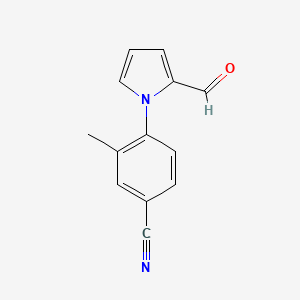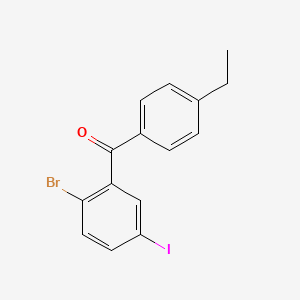
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone
Übersicht
Beschreibung
2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, also known as 2-BIPM, is an organic compound with a wide range of applications in scientific research. It is a brominated phenylacetone with a unique structure that has a variety of uses in the laboratory. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, 2-BIPM has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
Wissenschaftliche Forschungsanwendungen
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
Wirkmechanismus
The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes and receptors, and to modulate their activity. Furthermore, it has been shown to interact with a variety of cellular components, including DNA and lipids, and to modify their structures.
Biochemische Und Physiologische Effekte
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and proteases. Furthermore, it has been shown to modulate the activity of a number of receptors, including the mu-opioid receptor and the 5-HT2A receptor. In addition, it has been shown to modulate the activity of a number of ion channels, including the KATP and the L-type calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively safe compound, with a low toxicity and no known adverse effects. However, there are a few limitations to using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is relatively unstable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research involving (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug synthesis and drug delivery. Furthermore, further research could be conducted to explore its potential applications in the study of diseases and disorders, such as cancer and neurodegenerative diseases. Finally, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and dyes.
Eigenschaften
IUPAC Name |
(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSRIHGWPCDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


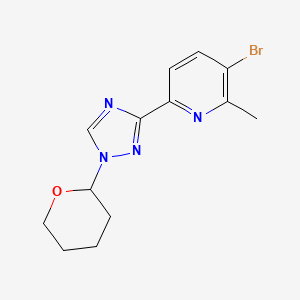
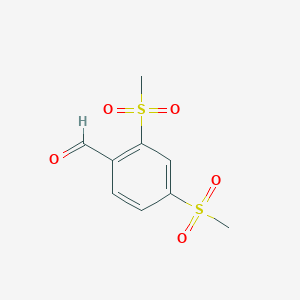
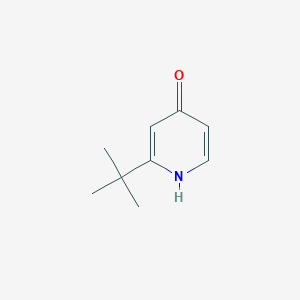
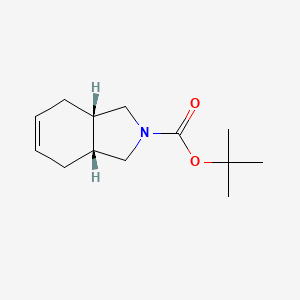
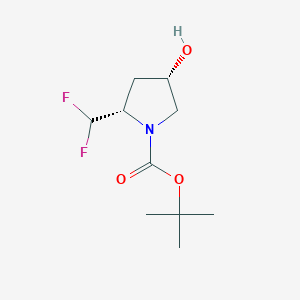
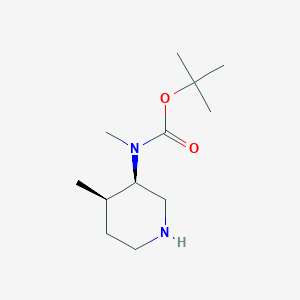
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
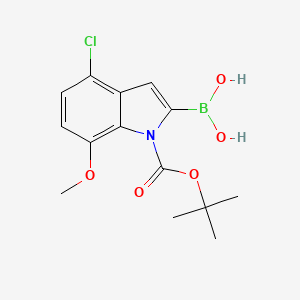
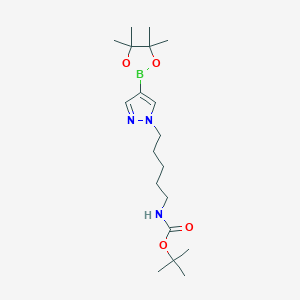
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
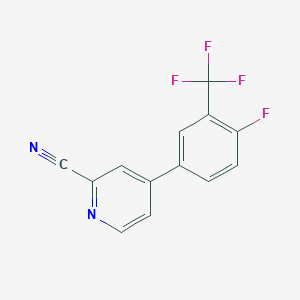
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
